Specific Scientific Field: This application falls under the field of Agriculture and Environmental Science .
Summary of the Application: Tebuconazole is a broad-spectrum fungicide extensively used worldwide for the control of many diseases such as powdery mildew and scab in apple, early blight of tomato, anthracnose of chilli, white rot and purple blotch of onion etc .
Methods of Application or Experimental Procedures: The persistence and dissipation kinetics of tebuconazole on apple, tomato, chilli and onion were studied following three foliar applications of the formulation Folicur 430 SC at a standard dose (X) 322, 268.75, 215 and 215 g a.i./ha and at double dose (2X) 645, 537.5, 430 and 430 g a.i./ha, respectively .
Results or Outcomes: The half-life of degradation ranged from 1.30–2.25 days at X dose to 1.40–2.62 days at 2X days on different crops under study. Residues declined below the determination limit (LOQ) of 15 and 20 days after spraying, respectively, at X and 2X dose in apple; 7 and 10 days in tomato; 10 and 15 days in chilli and onion .
Specific Scientific Field: This application falls under the field of Nanotechnology and Agriculture .
Summary of the Application: Tebuconazole (TBZ) nanoemulsions (NEs) were formulated using a low energy method for agricultural applications .
Methods of Application or Experimental Procedures: The process involved a large dilution of a bicontinuous microemulsion (ME) into an aqueous phase (AP). Pseudo-ternary phase diagrams of the OP//TW80//AP and OP//AG54//AP systems at T = 25 °C were determined to map ME regions .
Results or Outcomes: NEs with drop sizes about 9 nm and 250 nm were achieved with TW80 and AG54, respectively. An innovative low-energy method was used to develop nanopesticide TBZ formulations based on nanoemulsion (NE) technology .
Specific Scientific Field: This application falls under the field of Soil Science and Microbiology .
Summary of the Application: Tebuconazole has been studied for its effects on soil microbiota. The identification of pesticide impact on the soil microbiome is of utmost significance today .
Methods of Application or Experimental Procedures: The study was conducted by means of standard and metagenomic methods. It tested the effect of tebuconazole on the diversity of bacteria at all taxonomic levels and on the activity of soil enzymes .
Results or Outcomes: Tebuconazole was found to stimulate the proliferation of organotrophic bacteria and fungi, and also the activities of soil enzymes responsible for phosphorus, sulfur, and carbon metabolism. All analyzed soil samples were mainly populated by bacteria from the phylum Proteobacteria, Actinobacteria, Firmicutes, Gemmatimonadetes, Acidobacteria, Planctomycetes, and Chloroflexi .
Specific Scientific Field: This application falls under the field of Microbiology .
Summary of the Application: Tebuconazole has been studied for its effects on specific bacteria in the soil .
Methods of Application or Experimental Procedures: The study involved the application of tebuconazole in doses of 0.01 and 1.0 mg kg 1 .
Results or Outcomes: Tebuconazole doses of 0.01 and 1.0 mg kg 1 caused the relative abundance of Actinobacteria to increase by 3.45% and 3.01%, respectively .
Specific Scientific Field: This application falls under the field of Environmental Biotechnology .
Summary of the Application: Tebuconazole has been studied for its potential use in bioaugmentation, a process that uses organisms to remove or neutralize pollutants from a contaminated site .
Methods of Application or Experimental Procedures: The study involved diagnosing the response of bacteria to tebuconazole, used for plant protection, to help isolate the most active bacteria applicable in the bioaugmentation of soils contaminated with this preparation .
Results or Outcomes: Bacteria from the genera Kaistobacter, Arthrobacter, and Streptomyces predominated in the soils contaminated with tebuconazole, whereas these from the Gemmata genus were inactivated by this preparation .
Specific Scientific Field: This application falls under the field of Sustainable Agriculture .
Summary of the Application: Tebuconazole nanoemulsions (NEs) were formulated using a low energy method for agricultural applications .
Methods of Application or Experimental Procedures: The study was carried out with an organic phase (OP) consisting of an acetone/glycerol mixture containing Tebuconazole at a concentration of 5.4 wt % and Tween 80 (TW80) as a nonionic and Agnique BL1754 (AG54) as a mixture of nonionic and anionic surfactants .
Results or Outcomes: NEs with drop sizes about 9 nm and 250 nm were achieved with TW80 and AG54, respectively . The surface tension of the studied systems can be lowered 50% more than that of pure water . This study’s proposed low-energy NE formulations may prove useful in sustainable agriculture .
Tebuconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture to control a variety of fungal diseases in crops. Its chemical structure is characterized by the presence of a triazole ring, which is essential for its fungicidal activity. The International Union of Pure and Applied Chemistry name for tebuconazole is (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol, and it has a molecular formula of C₁₃H₁₈ClN₃O . Tebuconazole appears as a colorless to light yellow solid at room temperature and has a characteristic slight odor. It is insoluble in water but soluble in organic solvents .
Tebuconazole is classified as a moderately toxic compound (WHO toxicity class III) []. The US Environmental Protection Agency (EPA) lists it as a possible carcinogen (class C).
Here are some safety concerns:
Tebuconazole exhibits broad-spectrum antifungal properties, making it effective against various pathogens affecting crops, including fungi that cause leaf spots, blights, and rusts. Its mechanism of action primarily involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death . Tebuconazole has been shown to be effective against pathogens such as Fusarium, Botrytis, and Sclerotinia species .
The synthesis of tebuconazole can be accomplished through several methods. One common approach involves:
Tebuconazole is widely used in agricultural practices as an active ingredient in fungicides for various crops including cereals, fruits, and vegetables. Its applications include:
Studies on the interactions of tebuconazole with other compounds have revealed its potential effects on non-target organisms and its environmental impact. For instance:
Tebuconazole belongs to the triazole family of fungicides, which includes several other compounds with similar mechanisms of action but varying chemical structures and properties. Here are some similar compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Propiconazole | Triazole | More effective against certain rust diseases |
Azoxystrobin | Strobilurin | Broad-spectrum activity; inhibits mitochondrial respiration |
Difenoconazole | Triazole | Exhibits lower toxicity towards beneficial fungi |
Fluconazole | Triazole | Primarily used as an antifungal in human medicine |
Tebuconazole's uniqueness lies in its specific structural features that provide effective control over a wide range of fungal pathogens while exhibiting lower toxicity towards beneficial organisms compared to some other fungicides in its class .
The solubility characteristics of tebuconazole demonstrate its moderately lipophilic nature and variable behavior across different solvent systems. Water solubility is relatively low, ranging from 32 to 36 mg/L at 20°C [1] [3] [4] [5], indicating limited aqueous solubility. This low water solubility is consistent with the compound's molecular structure, which contains hydrophobic aromatic and aliphatic components.
The octanol/water partition coefficient (Log Kow) of tebuconazole is 3.7 at 20°C [1] [3] [4] [5], indicating moderate lipophilicity. This value suggests that tebuconazole has a strong tendency to partition into organic phases rather than aqueous phases, which is consistent with its environmental fate behavior and bioaccumulation potential [5].
Tebuconazole exhibits dramatically different solubility profiles in organic solvents compared to water. In dichloromethane, solubility exceeds 200 g/L at 20°C [1] [4], while in isopropanol it ranges from 100-200 g/L [1] [4]. The solubility in toluene is 50-100 g/L, and in n-hexane it ranges from 2-5 g/L [1] [4]. More recent studies have shown even higher solubility in ethyl acetate (>250 g/L) and lower solubility in n-heptane (0.69 g/L at 20°C) [3].
The organic carbon partition coefficient (Log Koc) values for tebuconazole range from 2.67 to 3.10, with a geometric mean of 3.01 [5]. These values indicate moderate to strong adsorption to organic matter in soils and sediments, which significantly influences the compound's mobility and bioavailability in environmental systems [5].
Tebuconazole exhibits very low volatility under ambient conditions, with vapor pressure values of 1.3 × 10⁻³ mPa at 20°C and 3.1 × 10⁻³ mPa at 25°C [1] [3] [4]. These extremely low vapor pressure values indicate that tebuconazole is essentially non-volatile under normal environmental conditions.
The Henry's Law constant for tebuconazole is estimated at 1.4 × 10⁻¹⁰ atm·m³/mol [6] [7], derived from the ratio of vapor pressure to water solubility. This exceedingly low Henry's Law constant confirms that tebuconazole has negligible potential for volatilization from moist soil surfaces or water bodies [7]. The compound is not expected to volatilize from dry soil surfaces based on its vapor pressure characteristics [7].
These low volatility characteristics have important implications for environmental fate, as volatilization is not expected to be a significant dissipation pathway for tebuconazole in terrestrial or aquatic environments [7]. The compound's persistence in environmental media is therefore primarily governed by other degradation processes such as photolysis, hydrolysis, and microbial metabolism.
Tebuconazole demonstrates excellent thermal stability under normal storage and use conditions. The technical material has a minimum shelf-life of 2 years when stored at normal warehouse temperatures [8] [9]. The compound is thermally stable with no exothermic decomposition occurring below 150°C [2] [10].
Thermal decomposition studies have revealed that tebuconazole undergoes complex degradation pathways at elevated temperatures. The compound remains stable at room temperature (20-25°C) with no thermal decomposition [8] [9]. Under normal storage conditions, tebuconazole maintains stability for extended periods, with formulated products typically stable for 2-3 years [9] [11].
Detailed thermal degradation studies using simultaneous thermal analysis have shown that tebuconazole degradation is a two-step process when exposed to heat in air [12]. The main thermal degradation products identified include substituted benzenes, aldehydes, aliphatic hydrocarbons, and polycyclic hydrocarbons [12]. The type and yields of thermal degradation products depend strongly on temperature and oxygen concentration during thermal exposure [12].
Under oxidative pyrolysis conditions at 350°C, tebuconazole forms various degradation products including chlorinated compounds [12]. At higher temperatures representative of small flaming fires (650°C), the maximum number of degradation products are formed [12]. Under post-flashover fire conditions (825°C), tebuconazole degradation results in the formation of polycyclic aromatic hydrocarbons including naphthalene, acenaphylene, fluorene, and anthracene [12].
The thermal stability data indicate that tebuconazole is compatible with most materials of construction and can be safely stored and handled under normal industrial conditions [13]. The compound shows good chemical stability with projected shelf-life of 2 years under appropriate storage conditions [13].
Tebuconazole exhibits remarkable hydrolytic stability across a wide range of environmental pH conditions. The compound demonstrates half-lives greater than 1 year in aqueous buffered solutions at pH 4, 7, and 9 at 22°C [1] [14] [8]. Studies using radio-labelled tebuconazole run for 28 days at pH 5, 7, and 9 at 25°C in sterile aquatic systems reported no degradation of the parent compound, with mass balance recovery of 97-107% [15].
This exceptional hydrolytic stability indicates that tebuconazole is resistant to chemical hydrolysis under typical environmental conditions and that hydrolysis is not expected to be a significant degradation pathway in natural waters or soil solution [14] [16] [17].
Photolytic degradation of tebuconazole occurs very slowly under environmental conditions. In aqueous systems, tebuconazole in sterile pH 7 buffered solution shows an extrapolated photolysis half-life of 590 days when exposed to natural sunlight [14] [16] [17]. The compound does not undergo direct photolysis readily in aqueous solution, with studies showing no photoreaction after 30 days of irradiation [8].
Soil photolysis studies reveal that tebuconazole photodegrades slowly on sandy loam soil with a half-life of 192.5 days when applied at concentrations of 0.56 lb/acre and exposed to sunlight with temperatures ranging from 16 to 27°C [14] [16] [17]. After 35 days of light exposure, tebuconazole comprised 86% of the applied radioactivity, with two unidentified degradates each comprising less than 3% and unextractable radioactivity comprising 5.5% [14].
Recent research has demonstrated that advanced oxidation processes can enhance tebuconazole photodegradation. Studies using combined vacuum ultraviolet (185 nm) and UVC (254 nm) irradiation have shown efficient degradation of tebuconazole in drinking water, with degradation rates up to 84.96% achieved under optimal conditions [18] [19]. These processes generate reactive species that facilitate indirect photolysis, resulting in transformation products with lower toxicity than the parent compound [19].
The photolytic stability data indicate that while tebuconazole can undergo photodegradation, the process is slow under natural environmental conditions. Direct photolysis is not expected to be a major degradation pathway in surface waters, but indirect photolysis mediated by reactive oxygen species may contribute to long-term environmental fate [20] [19].
Irritant;Health Hazard;Environmental Hazard